Cefixime-13C,15N2

Description

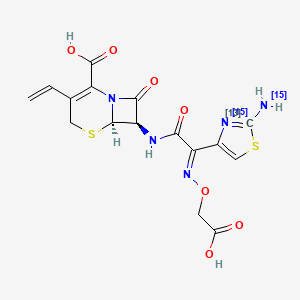

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N5O7S2 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-(15N)azanyl-(213C,315N)1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1/i16+1,17+1,18+1 |

InChI Key |

OKBVVJOGVLARMR-ANCPOVLJSA-N |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CS[13C](=[15N]3)[15NH2])SC1)C(=O)O |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Cefixime 13c,15n2

Chemical Synthesis Pathways for Regioselective Isotopic Labeling of Cefixime (B193813)

The synthesis of Cefixime-13C,15N2 is a multi-step process that requires careful planning to ensure the precise and efficient incorporation of the isotopic labels at the desired positions within the molecule. The labeling is specifically targeted to the 2-aminothiazol-4-yl group of the C-7 side chain, as this provides a unique mass signature for analytical purposes.

Precursor Synthesis and Stereospecific Isotopic Atom Introduction

The key to the regioselective synthesis of this compound lies in the preparation of an isotopically labeled side-chain precursor. This precursor is (Z)-2-(2-amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetic acid. The synthesis of this crucial intermediate begins with commercially available, isotopically labeled starting materials.

A plausible synthetic route starts with 13C-labeled thiourea (B124793) and 15N-labeled ammonia, or precursors that can be readily converted to these. The synthesis of the labeled 2-aminothiazole (B372263) ring is a critical step. For instance, a Hantzsch thiazole (B1198619) synthesis can be adapted, reacting a labeled thiourea with a suitable α-haloketone. The stereochemistry of the oxime group is crucial for the biological activity of Cefixime and is typically established during the synthesis of the side chain.

The primary unlabeled precursor for the core of the Cefixime molecule is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). This intermediate is produced through established fermentation and chemical modification processes. The vinyl group at the C-3 position is a characteristic feature of Cefixime.

Optimization of Reaction Conditions for Isotopic Yield and Purity

Maximizing the incorporation of the expensive isotopic labels is a primary concern in the synthesis of this compound. This requires careful optimization of reaction conditions at each step. Key parameters that are typically optimized include:

Reaction Time and Temperature: To ensure complete reaction and minimize degradation of the labeled intermediates.

Stoichiometry of Reactants: Using a slight excess of the unlabeled reagent when coupling with the expensive labeled precursor can drive the reaction to completion and maximize the incorporation of the isotopes.

Catalyst and Solvent Selection: The choice of catalyst and solvent can significantly impact reaction efficiency and yield.

Purification of Intermediates: Purifying the labeled intermediates at each stage helps to remove any unlabeled impurities and ensures high isotopic enrichment in the final product.

The coupling of the activated, labeled side chain with the 7-AVCA core is a critical step. This is often achieved using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the side chain's carboxylic acid to a more reactive species like an acid chloride or an active ester. The reaction conditions are finely tuned to ensure high coupling efficiency and to avoid racemization at the chiral centers of the 7-AVCA nucleus.

Multi-Step Synthesis Design for Complex Molecular Architectures Incorporating Carbon-13 and Nitrogen-15 (B135050)

A representative multi-step synthesis can be outlined as follows:

Synthesis of Labeled 2-aminothiazole precursor: Starting from 13C and 15N labeled starting materials to form the core aminothiazole ring.

Elaboration of the side chain: Attachment of the (Z)-(carboxymethoxy)imino acetic acid moiety to the labeled aminothiazole precursor.

Activation of the labeled side chain: Conversion of the carboxylic acid group of the side chain into a more reactive form to facilitate coupling.

Coupling Reaction: Reaction of the activated labeled side chain with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).

Deprotection (if necessary): Removal of any protecting groups used during the synthesis to yield the final this compound molecule.

Purification Techniques for Isotope-Enriched this compound

The purification of this compound is critical to ensure that it is free from unlabeled Cefixime and other process-related impurities. A combination of chromatographic and crystallization techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a powerful technique for the purification of isotopically labeled active pharmaceutical ingredients (APIs). zeochem.com A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier to ensure the compound is in a suitable ionic state for separation. juniperpublishers.comjuniperpublishers.com

Crystallization: Following chromatographic purification, crystallization is often used as a final polishing step. google.com The choice of solvent system is crucial for obtaining high-purity crystals. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of well-defined crystals, leaving impurities behind in the mother liquor.

The table below summarizes the key purification techniques and their principles.

| Purification Technique | Principle of Separation | Typical Application for this compound |

| Preparative HPLC | Differential partitioning of the compound between a stationary phase (e.g., C18) and a mobile phase. | Primary purification to separate the labeled compound from unlabeled analogues and reaction by-products. zeochem.com |

| Crystallization | Difference in solubility between the desired compound and impurities in a specific solvent system. | Final purification step to achieve high purity and obtain a stable crystalline form. google.com |

Characterization of Isotopic Enrichment and Purity of this compound

The final step in the process is the thorough characterization of the synthesized this compound to confirm its identity, isotopic enrichment, and chemical purity. The primary analytical techniques used for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive technique for determining the isotopic enrichment of the labeled compound. nih.gov By comparing the mass spectrum of the labeled Cefixime with that of an unlabeled standard, the degree of incorporation of 13C and 15N can be accurately quantified. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for this analysis, as it provides both chromatographic separation and mass spectrometric detection. juniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H, 13C, and 15N NMR spectroscopy are used to confirm the structure of the this compound molecule and to verify the position of the isotopic labels. researchgate.net The presence of the 13C and 15N isotopes will result in characteristic splitting patterns and chemical shift changes in the NMR spectra, providing unambiguous evidence of successful labeling.

The chemical purity of the final product is typically assessed by HPLC, with the purity often required to be greater than 95% for use as an analytical standard. musechem.com

The following table outlines the key characterization techniques and the information they provide.

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight and elemental composition, and accurately determines the level of isotopic enrichment. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific location of the 13C and 15N labels within the molecule. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the compound by separating it from any impurities. musechem.com |

Advanced Analytical Spectrometry and Spectroscopy of Cefixime 13c,15n2

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds like Cefixime-13C,15N2, providing definitive information on its mass, elemental composition, and structural features. As a stable isotope-labeled version of the antibiotic Cefixime (B193813), it is frequently used as an internal standard in quantitative analytical studies. juniperpublishers.comaltascientific.cn

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Magnetic Resonance Mass Spectrometry (MRMS) or Orbitrap systems, provide exceptional mass accuracy, typically in the low parts-per-million (ppm) range. bruker.comnih.gov This precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂, HRMS verifies the exact mass, which is approximately 456.43 g/mol . lgcstandards.comlgcstandards.com The high resolving power of these instruments also enables the detailed analysis of the compound's isotopic cluster. nih.gov By comparing the experimentally measured isotopic distribution pattern with the theoretical pattern calculated for the specific labeling scheme, analysts can confirm both the successful incorporation of the isotopes and the isotopic purity of the material. A certificate of analysis for a specific lot of this compound reported an isotopic purity of 99.6%, confirming the high level of enrichment. lgcstandards.com

The data below illustrates a typical result from an isotopic distribution analysis, confirming the high enrichment of the desired isotopologue. lgcstandards.com

| Isotopologue | Description | Relative Intensity (%) |

|---|---|---|

| d0 | Unlabeled Cefixime | 0.10% |

| d1 | Partially labeled species | 0.41% |

| d2 | Partially labeled species | 0.00% |

| d3 | Target this compound | 99.49% |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Tracing

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule and to trace the position of isotopic labels. In an MS/MS experiment, a specific parent ion (in this case, the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov

The fragmentation pattern of Cefixime is well-characterized, with a primary cleavage occurring at the β-lactam ring. researchgate.net When analyzing the labeled compound, the mass shift in the fragment ions compared to the unlabeled standard provides direct evidence of where the labels reside. In a bioanalytical method, the molecular ion for unlabeled Cefixime was detected at m/z 453.9, producing a key daughter fragment at m/z 126.1. juniperpublishers.com For the this compound internal standard, the parent ion was observed at m/z 456.9, and the corresponding fragment was detected at m/z 129.1. juniperpublishers.com

This mass shift of +3 Da in the fragment ion confirms that the ¹³C and two ¹⁵N atoms are located within the part of the molecule that forms the fragment at m/z 129.1, which corresponds to the labeled aminothiazolyl moiety. juniperpublishers.comlgcstandards.com

| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Mass Shift (Da) |

|---|---|---|---|

| Cefixime (Unlabeled) | 453.9 | 126.1 | N/A |

| This compound | 456.9 | 129.1 | +3 |

Isotope Ratio Mass Spectrometry (IRMS) for Elemental Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of elemental isotopic abundances. While HRMS confirms the mass of the entire molecule, IRMS determines the precise ratio of heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) in a bulk sample. iaea.org The technique is often coupled with a gas chromatograph (GC-IRMS) or an elemental analyzer (EA-IRMS). thermofisher.comucdavis.edu

For the analysis of this compound, the sample would undergo complete combustion in a reactor, converting all carbon and nitrogen into CO₂ and N₂ gas, respectively. thermofisher.comucdavis.edu These simple gases are then introduced into the mass spectrometer. The instrument measures the ratios of the ion beams corresponding to different isotopic masses (e.g., m/z 44, 45, and 46 for CO₂; m/z 28, 29, and 30 for N₂). nih.gov

This analysis provides a highly accurate measure of the atom percent enrichment of ¹³C and ¹⁵N in the synthesized batch, serving as a fundamental quality control step to certify the isotopic enrichment level. iaea.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule. For isotopically labeled compounds, NMR is crucial for verifying the exact location of the labels within the molecular framework.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis and Labeling Position Verification

The chemical name, (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)..., indicates that the ¹³C label is located in the thiazole (B1198619) ring. lgcstandards.comsynzeal.com In the ¹³C NMR spectrum of the labeled compound, the signal corresponding to this specific carbon atom would exhibit a dramatically increased intensity compared to the signals of the other ¹²C atoms, which are observed only at natural abundance (~1.1%). This enhancement provides unequivocal proof of the labeling position. Furthermore, the chemical shift of this carbon and its coupling patterns to adjacent nuclei (like ¹⁵N) confirm its chemical environment.

| Carbon Position | Expected Chemical Shift (ppm) | Expected Signal Intensity | Conclusion |

|---|---|---|---|

| Thiazole C-4 (Labeled) | ~110-120 | Very High | Label position confirmed |

| Other Aromatic/Alkene Carbons | Variable | Low (Natural Abundance) | Structure consistent |

| Carbonyl/Carboxyl Carbons | ~160-180 | Low (Natural Abundance) | Structure consistent |

¹⁵N NMR Spectroscopy for Nitrogen Atom Location and Isotopic Enrichment Determination

¹⁵N NMR spectroscopy is a direct method for observing nitrogen atoms within a molecule. Since the natural abundance of ¹⁵N is very low (~0.37%), acquiring a ¹⁵N spectrum for an unlabeled compound is challenging. However, for an isotopically enriched compound like this compound, ¹⁵N NMR is a highly effective analytical tool. researchgate.netnih.gov

The analysis of this compound by ¹⁵N NMR would show two very strong signals corresponding to the two labeled nitrogen atoms in the aminothiazolyl group. lgcstandards.com The chemical shifts of these signals confirm their specific chemical environments (e.g., the ring nitrogen vs. the exocyclic amino nitrogen). The high signal-to-noise ratio of these peaks allows for precise integration, which can be used to determine the level of ¹⁵N enrichment, corroborating data from mass spectrometry. The observation of ¹³C-¹⁵N coupling in both the ¹³C and ¹⁵N spectra would further solidify the structural assignment of the labeled portion of the molecule.

| Nitrogen Position | Expected Chemical Shift (ppm) | Expected Signal Intensity | Conclusion |

|---|---|---|---|

| Thiazole N-3 (Labeled) | Variable | Very High | Label position and enrichment confirmed |

| Thiazole Amino N (Labeled) | Variable | Very High | Label position and enrichment confirmed |

| Other Nitrogen Atoms | Variable | Low (Natural Abundance) | Structure consistent |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Through-Bond Correlation and Isotopic Integration

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. Unlike one-dimensional NMR, 2D techniques provide correlation data between different nuclei, allowing for a definitive mapping of the molecular skeleton. For an isotopically labeled compound, these techniques also confirm the specific locations of the incorporated heavy isotopes.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct one-bond correlations between protons (¹H) and heteronuclei, which, in this case, are primarily the strategically incorporated ¹³C atoms. numberanalytics.com The HSQC spectrum for this compound would display cross-peaks that link a specific proton signal to the signal of the carbon atom it is directly attached to. This is crucial for assigning the resonances of the carbon atoms that bear the isotopic labels.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information on longer-range couplings, typically over two to three bonds (²JCH and ³JCH). nih.gov This technique is instrumental in piecing together the molecular framework by connecting proton signals to carbon atoms that are not directly bonded. nih.gov For this compound, HMBC experiments would reveal correlations between protons and the labeled ¹³C atoms, confirming the connectivity around the isotopic sites. For instance, correlations from protons on adjacent carbons to a ¹³C-labeled carbon provide definitive evidence of its position within the molecule. The analysis of these connectivity diagrams is a key step in structural verification. nih.gov

The presence of ¹⁵N labels can also be probed, though less directly in standard ¹H-¹³C experiments. The influence of ¹⁵N can be observed through smaller, long-range ¹H-¹⁵N couplings, or by using specific ¹H-¹⁵N correlation experiments. The combination of HSQC and HMBC provides a powerful methodology for confirming the structural integrity and the precise location of isotopic labels in this compound. numberanalytics.com

| Technique | Purpose | Expected Key Correlations in this compound |

|---|---|---|

| HSQC | Identifies direct ¹H-¹³C correlations (¹JCH) | Cross-peaks between protons and their directly attached ¹³C atoms, confirming specific labeled positions. |

| HMBC | Identifies long-range ¹H-¹³C correlations (²JCH, ³JCH) | Correlations from protons on the cephem ring to labeled carbons in the side chains, and vice versa, establishing the overall molecular connectivity. |

| COSY | Identifies proton-proton (¹H-¹H) correlations through 2-3 bonds | Correlations between adjacent protons, such as those on the vinyl group (-CH=CH₂) and within the dihydrothiazole ring. nih.gov |

Chromatographic Separation Techniques for this compound in Complex Matrices

Chromatographic methods are essential for isolating this compound from complex sample matrices, such as biological fluids, and for distinguishing it from its unlabeled form. Due to the different physicochemical properties required for various chromatographic techniques, both liquid and gas chromatography serve distinct analytical purposes.

Liquid Chromatography (LC) Method Development for Separation of Labeled and Unlabeled Species

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the predominant technique for the analysis of Cefixime and its isotopically labeled analogues in complex matrices. nih.gov The primary challenge in separating this compound from unlabeled Cefixime is that their chemical properties are nearly identical, causing them to co-elute under most standard reversed-phase HPLC conditions. nih.gov

Therefore, the focus of LC method development is not necessarily to achieve baseline chromatographic separation between the labeled and unlabeled species, but rather to achieve a robust and reproducible separation of the analyte (both forms) from endogenous interferences in the sample matrix. univr.it High-resolution mass spectrometry is then used for detection and quantification, as it can easily distinguish the small mass difference between the isotopologues. mycompounddiscoverer.com

A typical method involves reversed-phase chromatography using a C18 column. juniperpublishers.comjbclinpharm.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or formic acid, to ensure good peak shape and ionization efficiency for MS detection. nih.govjuniperpublishers.com this compound itself is frequently used as an ideal internal standard (IS) for quantifying unlabeled Cefixime in bioanalytical studies, as it corrects for variations in sample preparation and matrix effects. juniperpublishers.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE C18 (50 x 4.6 mm, 5 µm) | juniperpublishers.com |

| Mobile Phase | 50% Methanol in 10.0 mM Ammonium Formate | juniperpublishers.com |

| Flow Rate | 0.7 mL/min (Isocratic) | juniperpublishers.com |

| Column Temperature | 40 °C | juniperpublishers.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govjuniperpublishers.com |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govjuniperpublishers.com |

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Direct analysis of Cefixime by gas chromatography (GC) is not feasible due to its high molecular weight, high polarity, and low volatility, which prevent it from being readily vaporized in the GC inlet. jfda-online.com To make Cefixime amenable to GC analysis, a chemical derivatization step is required. This process modifies the molecule by replacing active hydrogens, primarily on the carboxylic acid and amine functional groups, with non-polar moieties, thereby increasing its volatility and thermal stability. psu.eduresearchgate.net

Silylation is one of the most common derivatization techniques for compounds containing -OH, -NH, and -COOH groups. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. sigmaaldrich.commdpi.com These reagents would react with the two carboxylic acid groups and the primary amine group on the this compound molecule to form trimethylsilyl (B98337) (TMS) esters and a TMS-amine, respectively.

The resulting TMS-derivative of this compound would be significantly more volatile and suitable for separation on a standard GC column and subsequent detection by mass spectrometry (GC-MS). While less common than LC-MS for Cefixime analysis, GC-MS of a derivative can provide complementary structural information and high separation efficiency. mdpi.com

| Reagent Class | Example Reagent | Target Functional Groups on Cefixime |

|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Carboxylic acids (-COOH), Amine (-NH₂) |

| Silylation | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Carboxylic acids (-COOH), Amine (-NH₂) |

| Alkylation | TMAH (Trimethylanilinium hydroxide) | Carboxylic acids (-COOH) via flash alkylation |

| Acylation | TFAA (Trifluoroacetic anhydride) | Amine (-NH₂) |

Bioanalytical Method Development and Validation Utilizing Cefixime 13c,15n2 As an Internal Standard

Principles of Stable Isotope Internal Standard (SIIS) Application in Quantitative Bioanalysis

The fundamental principle behind using a stable isotope-labeled internal standard is to have a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. wuxiapptec.com An SIIS, like Cefixime-13C,15N2, is a form of the analyte (Cefixime) where one or more atoms have been replaced with their heavier stable isotopes (in this case, Carbon-13 and Nitrogen-15). wuxiapptec.com

Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for this compound

The development of a robust LC-MS/MS method involves the careful optimization of several key stages to ensure the accurate and precise quantification of Cefixime (B193813) using this compound as an internal standard.

The primary goal of sample preparation is to extract Cefixime and its internal standard from the complex biological matrix (e.g., plasma) while removing interfering substances. Several techniques are commonly employed:

Protein Precipitation (PPT): This is a straightforward and widely used method where a precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample. juniperpublishers.comjuniperpublishers.comnih.gov This denatures and precipitates plasma proteins, which are then removed by centrifugation. juniperpublishers.comjuniperpublishers.com The resulting supernatant, containing the analyte and internal standard, is then injected into the LC-MS/MS system. juniperpublishers.comjuniperpublishers.com In some studies, trichloroacetic acid has also been utilized as the precipitation agent. juniperpublishers.comjuniperpublishers.com

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent. rroij.com While potentially offering cleaner extracts than PPT, it is a more labor-intensive process.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte and internal standard while interfering components are washed away. oup.com The retained compounds are then eluted with a suitable solvent. oup.com This method often results in the cleanest extracts, minimizing matrix effects. oup.com

The choice of technique depends on factors such as the required sensitivity, sample throughput, and the complexity of the matrix. For high-throughput analysis, protein precipitation is often favored due to its simplicity and speed. juniperpublishers.comjuniperpublishers.comnih.gov

Table 1: Comparison of Sample Preparation Techniques for Cefixime Analysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Addition of a solvent or acid to precipitate proteins. juniperpublishers.comjuniperpublishers.comnih.gov | Simple, fast, high-throughput. juniperpublishers.comjuniperpublishers.comnih.gov | May result in less clean extracts and potential for matrix effects. sci-hub.se |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. rroij.com | Can provide cleaner extracts than PPT. rroij.com | More labor-intensive, may involve larger solvent volumes. |

| Solid-Phase Extraction | Selective retention of analyte on a solid sorbent. oup.com | Provides very clean extracts, minimizes matrix effects. oup.com | More complex and time-consuming than PPT. oup.com |

Achieving good chromatographic separation is essential for resolving Cefixime and this compound from endogenous plasma components and potential co-eluting substances. This is typically accomplished using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

Key parameters that are optimized include:

Column Chemistry: C18 columns are frequently used for the separation of Cefixime. juniperpublishers.comjuniperpublishers.com The choice of column depends on the specific properties of the analyte and the desired separation characteristics.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape. juniperpublishers.comjuniperpublishers.comresearchgate.net The ratio of organic to aqueous phase can be delivered isocratically (constant composition) or as a gradient (composition changes over time) to achieve optimal separation. juniperpublishers.comjuniperpublishers.com

Flow Rate and Temperature: These parameters are adjusted to ensure efficient separation and symmetrical peak shapes within a reasonable run time. juniperpublishers.comjuniperpublishers.com

The goal is to obtain sharp, symmetrical peaks for both Cefixime and this compound with a stable retention time, ensuring that they co-elute or have a very small, consistent difference in retention time. wuxiapptec.com

Table 2: Example Chromatographic Conditions for Cefixime Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | ACE C18 (4.6 x 50 mm, 5 µm) juniperpublishers.comjuniperpublishers.com | ZORBAX Eclipse XDB-C8 researchgate.net |

| Mobile Phase | 50% Methanol in 10.0 mM Ammonium Formate juniperpublishers.comjuniperpublishers.com | Acetonitrile:Water:Formic Acid (40:60:0.5, v/v/v) researchgate.net |

| Flow Rate | 0.7 mL/min juniperpublishers.comjuniperpublishers.com | 0.6 mL/min researchgate.net |

| Mode | Isocratic juniperpublishers.comjuniperpublishers.com | Isocratic researchgate.net |

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The optimization of MS parameters is critical for achieving the desired lower limit of quantification (LLOQ).

Ionization Mode: Positive electrospray ionization (ESI+) is a commonly used ionization technique for Cefixime analysis. researchgate.net

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantitative bioanalysis. It involves selecting a specific precursor ion (the molecular ion of the analyte or internal standard) and then fragmenting it to produce a characteristic product ion. The transition from the precursor ion to the product ion is highly specific. For Cefixime, a common transition is m/z 454.3 → m/z 285.2. researchgate.net The corresponding transition for this compound would be monitored to account for the mass difference due to the isotopic labels. For instance, a study using a Cefixime isotopologue with three 13C and two 15N atoms monitored the transition m/z 453.945 → m/z 285.100. nih.gov

Ion Source Parameters: Parameters such as ion source voltage, temperature, and gas flows (e.g., curtain gas, nebulizer gas) are optimized to maximize the signal intensity for both the analyte and the internal standard. juniperpublishers.com

Table 3: Example Mass Spectrometric Parameters for Cefixime Detection

| Parameter | Cefixime | This compound |

| Ionization Mode | Positive ESI researchgate.net | Positive ESI |

| Precursor Ion (m/z) | 454.3 researchgate.net | Adjusted for isotopic labeling (e.g., 457.3) |

| Product Ion (m/z) | 285.2 researchgate.net | Adjusted for isotopic labeling (e.g., 288.2) |

| MRM Transition | 454.3 → 285.2 researchgate.net | e.g., 457.3 → 288.2 |

Comprehensive Validation of Bioanalytical Methods Incorporating this compound

Once the LC-MS/MS method is developed, it must undergo a comprehensive validation process to ensure its reliability and performance, in accordance with regulatory guidelines such as those from the FDA and EMA. juniperpublishers.comeuropa.eu

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity ensures that the signal is solely from the analyte of interest. europa.eu

Procedure: To assess selectivity, blank plasma samples from at least six different sources are analyzed to check for any interfering peaks at the retention times of Cefixime and this compound. europa.eu The response of any interfering peak should not be more than 20% of the response at the LLOQ for the analyte and not more than 5% for the internal standard. europa.eu

Importance: This is a critical validation parameter that demonstrates the method's ability to provide accurate results that are not influenced by endogenous matrix components or other potential interferences. researchgate.netresearchgate.net The high specificity of MRM detection, combined with the chromatographic separation, contributes significantly to achieving a selective method. researchgate.net

By following these rigorous development and validation procedures, a robust and reliable bioanalytical method using this compound as an internal standard can be established for the accurate quantification of Cefixime in biological samples.

Linearity and Calibration Curve Establishment with Isotopic Internal Standards

The foundation of a quantitative bioanalytical method is the establishment of a linear relationship between the analyte concentration and the detector response. When using an isotopically labeled internal standard like this compound, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. rroij.comjbclinpharm.org

In a typical validation, a series of calibration standards are prepared by spiking known amounts of cefixime into a blank biological matrix (e.g., human plasma). juniperpublishers.comoup.com A fixed concentration of this compound is added to each standard. austinpublishinggroup.comjuniperpublishers.com The resulting samples are then processed and analyzed by LC-MS/MS.

Research findings have demonstrated excellent linearity for cefixime quantification using this approach. For instance, one study established a linear dynamic range of 0.07-7.0 µg/mL in human plasma, consistently achieving a coefficient of determination (r²) of 0.9963 across 11 calibration curves. juniperpublishers.com Another study reported a linear range of 0.05 to 10.0 µg/mL. oup.com The use of a weighted least-squares linear regression, often with a weighting factor of 1/x² or 1/x, is common to ensure accuracy across the entire concentration range. rroij.com

Table 1: Representative Linearity Data for Cefixime Analysis

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 0.07 - 7.0 | 0.9963 | juniperpublishers.com |

| 0.05 - 10.0 | > 0.99 | oup.com |

| 0.1145 - 9.3742 | > 0.99 | rroij.com |

| 40 - 6000 ng/mL | 0.9998 | jbclinpharm.org |

| 100 - 600 ng/spot | > 0.99 | researchgate.net |

Evaluation of Accuracy and Precision in Quantitative Assays

Accuracy and precision are critical for ensuring the reliability of a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

The use of this compound as an internal standard significantly enhances both accuracy and precision by compensating for variability during sample extraction and analysis. bioanalysis-zone.com Validation studies typically evaluate intra-day (within a single day) and inter-day (across multiple days) accuracy and precision.

For example, a validated method for cefixime in human plasma using a labeled internal standard reported within-run accuracy ranging from 95.71% to 109.50% and between-run accuracy from 99.05% to 102.32%. juniperpublishers.com The precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), is generally required to be within ±15% for all QC levels, except for the lower limit of quantification (LLOQ), where ±20% is acceptable. nih.gov

Table 2: Summary of Accuracy and Precision Data for Cefixime Quantification

| Parameter | Concentration Level | Acceptance Criteria | Typical Reported Values | Reference |

|---|---|---|---|---|

| Intra-day Accuracy | LQC, MQC, HQC | 85-115% | 92.05% to 106.57% | rroij.com |

| Inter-day Accuracy | LQC, MQC, HQC | 85-115% | 96.34% to 102.89% | rroij.com |

| Intra-day Precision | LQC, MQC, HQC | ≤15% RSD | < 5% RSD | nih.gov |

| Inter-day Precision | LQC, MQC, HQC | ≤15% RSD | < 15% RSD | nih.gov |

| LLOQ Accuracy | LLOQ | 80-120% | 84.29% to 104.29% | juniperpublishers.com |

| LLOQ Precision | LLOQ | ≤20% RSD | < 15% RSD | nih.gov |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Labeled and Unlabeled Cefixime

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net For bioanalytical methods, the LOQ is often referred to as the lower limit of quantification (LLOQ). japsonline.com

The LLOQ is a critical parameter, as it defines the lower end of the reportable range of the assay. In methods utilizing this compound, the LLOQ for unlabeled cefixime is determined as the lowest point on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of the nominal value) and precision (≤20% RSD). nih.gov

Several studies have reported the LLOQ for cefixime in human plasma. One LC-MS/MS method established an LLOQ of 0.07 µg/mL. juniperpublishers.com Another reported an LLOQ of 114.5033 ng/mL. rroij.com The sensitivity of the mass spectrometer and the efficiency of the sample preparation method are key factors influencing the LOD and LOQ. oup.com

Table 3: Reported LOD and LOQ for Cefixime

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| LOD | Plasma | 0.0195 µg/mL | researchgate.net |

| LOQ | Plasma | 0.039 µg/mL | researchgate.net |

| LLOQ | Human Plasma | 0.07 µg/mL | juniperpublishers.com |

| LLOQ | Human Plasma | 114.5033 ng/mL | rroij.com |

| LLOQ | Human Plasma | 0.05 µg/mL | oup.com |

Characterization of Matrix Effects and Ion Suppression/Enhancement Using this compound

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. biorxiv.org This can compromise the accuracy and reproducibility of the method.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. bioanalysis-zone.com Since the labeled standard has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, it experiences similar ion suppression or enhancement. biorxiv.org By calculating the peak area ratio, the variability introduced by matrix effects is largely canceled out.

Matrix effects are typically evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution at the same concentration. The internal standard-normalized matrix factor should be consistent across different lots of the biological matrix. Studies have shown that with the use of a labeled internal standard, the coefficient of variation of the matrix factor for cefixime can be as low as 3.08% and 2.47% for the analyte and internal standard, respectively. rroij.com

Table 4: Matrix Effect Evaluation for Cefixime Analysis

| Concentration Level | Matrix Lots | Analyte Matrix Effect (% CV) | IS Matrix Effect (% CV) | Reference |

|---|---|---|---|---|

| Low QC | 6 | 4.54 | 3.54 | rroij.com |

| High QC | 6 | 3.08 | 2.47 | rroij.com |

Stability Assessment of this compound in Various Research Matrices (e.g., in vitro buffers, biological fluids)

Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is crucial for generating reliable data. Stability studies are conducted to evaluate the integrity of Cefixime and its labeled internal standard, this compound, in matrices like plasma and under different conditions.

These evaluations typically include:

Freeze-thaw stability: Assesses stability after multiple cycles of freezing and thawing.

Short-term (bench-top) stability: Evaluates stability at room temperature for a period reflecting the sample handling time.

Long-term stability: Determines stability when stored frozen for an extended duration.

Post-preparative (autosampler) stability: Assesses stability of the processed samples in the autosampler.

Studies have shown that cefixime and its internal standard are stable under various conditions. For example, cefixime in rabbit plasma was found to be stable for at least 4 hours at room temperature and through three freeze-thaw cycles, with concentrations remaining within 93.08% to 104.60% of the initial values. orientjchem.orgorientjchem.org In another study, cefixime was stable in human plasma for up to 3 hours at room temperature. nih.gov The stability of stock solutions of both cefixime and this compound is also confirmed, often for several days at refrigerated temperatures and for hours at room temperature. jocpr.com

Table 5: Stability of Cefixime in Biological Matrices

| Stability Condition | Matrix | Duration | Stability (% of Initial Concentration) | Reference |

|---|---|---|---|---|

| Freeze-Thaw (3 cycles) | Rabbit Plasma | 3 cycles | 100.97% - 104.60% | orientjchem.orgorientjchem.org |

| Bench-top | Rabbit Plasma | 4 hours | 88.92% - 103.54% | orientjchem.org |

| Long-term (-20°C) | Human Plasma | 15 days | Stable | jbclinpharm.org |

| Post-preparative (Room Temp) | Human Plasma | 24 hours | Stable | jbclinpharm.org |

Dilution Integrity and Carryover Evaluation for Robust Analytical Performance

Dilution Integrity

In some cases, the concentration of cefixime in a sample may exceed the upper limit of the calibration curve. To accurately quantify these samples, they must be diluted with a blank matrix. The dilution integrity experiment verifies that this dilution process does not affect the accuracy and precision of the measurement. japsonline.com A sample with a known concentration above the upper limit of quantification is prepared and then diluted to a concentration within the calibration range. The measured concentration should be within ±15% of the nominal concentration. japsonline.com

Carryover

Carryover refers to the appearance of the analyte in a blank sample that is injected immediately after a high-concentration sample. japsonline.com It is essential to ensure that carryover is minimal to avoid overestimation of the analyte in subsequent samples. This is evaluated by injecting a blank sample after the highest calibration standard. The peak area of the analyte in the blank should not exceed 20% of the peak area of the LLOQ, and the internal standard peak area should not exceed a specified percentage (e.g., 15%). japsonline.com Bioanalytical methods for cefixime utilizing this compound have demonstrated negligible carryover, ensuring the integrity of the analytical run. juniperpublishers.comnih.gov

Research Applications of Cefixime 13c,15n2 in Mechanistic and Pre Clinical Investigations

Stable Isotope Tracing in Drug Metabolism and Biotransformation Studies

Stable isotope tracing is a powerful technique used to elucidate the metabolic fate of drugs within a biological system. mdpi.com By introducing a labeled compound like Cefixime-13C,15N2, researchers can differentiate the drug and its metabolites from endogenous molecules, enabling detailed analysis of metabolic pathways. smolecule.commdpi.com

In Vitro Biotransformation Studies using Isolated Enzyme Systems, Subcellular Fractions, and Cell Cultures (e.g., Hepatocytes, Microsomes)

In vitro systems are crucial for predicting a drug's metabolic profile in humans. These systems allow for the investigation of metabolic pathways in a controlled environment. For a compound like this compound, these studies would typically involve:

Incubation with Liver Microsomes: This would help identify which cytochrome P450 (CYP) enzymes are responsible for any potential oxidative metabolism of cefixime (B193813).

Incubation with Hepatocytes: Using primary hepatocytes would provide a more complete picture of metabolism, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

Isolated Enzyme Systems: Studies with specific recombinant enzymes could pinpoint the exact enzymes involved in cefixime's biotransformation.

Although direct evidence for this compound metabolism is lacking, it is noteworthy that studies on unlabeled cefixime have shown no evidence of metabolism in vivo. drugs.comhres.carwandafda.gov.rwdrugbank.com Approximately 50% of the absorbed dose is excreted unchanged in the urine. drugs.comrwandafda.gov.rwdrugbank.com This suggests that in vitro biotransformation of this compound would likely be minimal.

Identification and Structural Elucidation of Cefixime Metabolites through Isotopic Labeling

The use of this compound is instrumental in the identification and structural elucidation of its metabolites. The distinct mass shift created by the heavy isotopes allows for the unambiguous identification of drug-related compounds in complex biological matrices using mass spectrometry. altascientific.cn

A study separating cefixime and its five metabolites was conducted using high-performance capillary electrophoresis, indicating that metabolites are formed. nih.gov While the structures of these metabolites were not detailed in the available abstract, the use of this compound in similar studies would greatly facilitate their structural characterization. The isotopic signature would confirm the relationship of the metabolite to the parent drug, and high-resolution mass spectrometry could provide accurate mass measurements to help determine the elemental composition of the metabolites.

Quantitative Analysis of Metabolic Flux and Pathway Contributions

Given that cefixime is largely excreted unchanged, the metabolic flux through any biotransformation pathways is expected to be low. drugs.comhres.ca However, for the portion of the drug that is metabolized, this compound would enable precise quantification of the rates of formation for each of its metabolites.

Methodological Investigations for Pharmacokinetic Profiling and Disposition Studies

The unique properties of this compound make it an ideal internal standard for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. smolecule.comjuniperpublishers.com

Application of Isotope Dilution Mass Spectrometry for Absolute Quantification Methodologies

Isotope dilution mass spectrometry (IDMS) is a gold-standard method for the absolute quantification of molecules in biological samples. altascientific.cn this compound is perfectly suited for this application, serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. juniperpublishers.comjuniperpublishers.com

In a bioequivalence study of cefixime in human plasma, Cefixime-[13C,15N2] was used as the internal standard. juniperpublishers.comjuniperpublishers.com The method was validated over a dynamic range of 0.07-7.0 µg/ml. juniperpublishers.comjuniperpublishers.com The use of the labeled internal standard allows for the correction of any variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled drug. altascientific.cn

Table 1: LC-MS/MS Method Parameters for Cefixime Quantification using this compound Internal Standard

| Parameter | Value | Reference |

| Analytical Method | LC-MS/MS | juniperpublishers.comjuniperpublishers.com |

| Internal Standard | Cefixime [13C,15N2] | juniperpublishers.comjuniperpublishers.com |

| Extraction Method | Protein direct precipitation | juniperpublishers.comjuniperpublishers.com |

| Column | ACE C18 (4.6 x 50 mm, 5 µm) | juniperpublishers.comjuniperpublishers.com |

| Mobile Phase | 50% methanol (B129727) in 10.0 mM ammonium (B1175870) formate (B1220265) | juniperpublishers.comjuniperpublishers.com |

| Flow Rate | 0.7 ml/min | juniperpublishers.comjuniperpublishers.com |

| Dynamic Range | 0.07-7.0 µg/ml | juniperpublishers.comjuniperpublishers.com |

Microdosing Strategies Utilizing Stable Isotope Labels for Early Drug Development Methodologies

Microdosing involves administering a sub-therapeutic dose of a drug to assess its pharmacokinetic profile in humans at a very early stage of development. eapaediatrics.eu This approach can provide valuable human ADME data with minimal risk to subjects. eapaediatrics.eu The use of stable isotope-labeled compounds like this compound is highly advantageous in microdosing studies.

While specific microdosing studies utilizing this compound are not documented in the provided search results, the principles of such a study would involve administering a microdose of the labeled compound and using highly sensitive analytical techniques like accelerator mass spectrometry (AMS) or LC-MS/MS to measure the ultra-low concentrations of the drug and its metabolites in plasma and excreta. eapaediatrics.eu This would allow for the determination of key pharmacokinetic parameters and metabolic pathways in humans much earlier and with greater safety than traditional studies. eapaediatrics.eu

Development of Analytical Strategies for Mass Balance and Excretion Pathway Tracing (methodology focus)

The use of stable isotope-labeled compounds like Cefixime-¹³C,¹⁵N₂ is fundamental to the development of robust analytical methods for determining a drug's mass balance and tracing its excretion pathways. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. smolecule.comnuvisan.com

The core methodology is isotope dilution mass spectrometry, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this approach, a known quantity of Cefixime-¹³C,¹⁵N₂ is added to biological samples (e.g., plasma, urine, or feces) as an internal standard. juniperpublishers.comquotientsciences.com Because the labeled standard is chemically identical to the unlabeled drug, it experiences the same extraction efficiency and ionization response in the mass spectrometer. This co-analysis corrects for sample loss during preparation and variations in instrument response, enabling highly accurate and precise quantification of the unlabeled cefixime. iris-biotech.dejuniperpublishers.com

A key advantage of using a stable isotope-labeled standard is the ability to create a single, validated method for multiple matrices. For a mass balance study, researchers collect all urine and feces over a specified period after drug administration. By analyzing these samples with the Cefixime-¹³C,¹⁵N₂ internal standard, they can accurately quantify the amount of parent drug excreted. nih.gov Furthermore, by tracking the isotopic signature, metabolites can be identified and quantified, providing a comprehensive picture of the drug's fate in the body. This method avoids the safety and disposal concerns associated with radiolabeled compounds (e.g., ¹⁴C or ³H) while providing the high sensitivity and specificity required for regulatory submission. quotientsciences.comnih.gov

Table 1: Example LC-MS/MS Parameters for Cefixime Analysis Using a Labeled Standard

| Parameter | Setting | Purpose |

| Chromatography Column | C18 Reverse Phase (e.g., 4.6 x 50 mm, 5 µm) juniperpublishers.com | Separates cefixime from other biological matrix components. |

| Mobile Phase | Methanol/Ammonium Formate Buffer juniperpublishers.com | Elutes the analyte and standard from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Creates charged ions for mass spectrometry detection. |

| MS/MS Transition (Unlabeled Cefixime) | e.g., m/z 454.0 → 285.1 | Parent ion to fragment ion transition for quantifying the drug. |

| MS/MS Transition (Cefixime-¹³C,¹⁵N₂) * | e.g., m/z 457.0 → 287.1 | Parent ion to fragment ion transition for quantifying the internal standard. |

| Note: The exact mass-to-charge ratio (m/z) will depend on the specific labeling pattern of the ¹³C and ¹⁵N atoms. |

Mechanistic Studies on Antimicrobial Action and Resistance Using Isotopic Probes

Isotopically labeled probes like Cefixime-¹³C,¹⁵N₂ are invaluable for dissecting the molecular mechanisms of antibiotic action and the development of resistance.

For an antibiotic to be effective, it must first cross the bacterial cell wall and membrane to reach its intracellular target. nih.gov The passage of β-lactam antibiotics like cefixime across the outer membrane of Gram-negative bacteria often occurs through porin channels. nih.gov Isotopic tracers provide a direct method to quantify this transport.

In a typical experiment, bacterial cultures are incubated with Cefixime-¹³C,¹⁵N₂ for various time points. The cells are then rapidly separated from the medium, lysed, and the intracellular concentration of the labeled cefixime is measured using LC-MS/MS. This technique allows researchers to distinguish the drug that has entered the cell from the drug remaining in the external medium.

The primary targets of cefixime and other β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. patsnap.comdrugbank.com Cefixime-¹³C,¹⁵N₂ can be used to study the affinity and kinetics of this drug-target interaction.

One powerful technique is the competitive binding assay. In this setup, bacterial membranes containing PBPs are incubated with a fluorescently or radiolabeled penicillin that binds to the active site of these proteins. Unlabeled competitor drugs are then added at increasing concentrations. An effective antibiotic like cefixime will compete with the labeled penicillin for binding to the PBPs. The concentration of the drug that inhibits 50% of the labeled penicillin binding (the IC₅₀ value) is a measure of its binding affinity for that specific PBP. csic.es

While these assays often use unlabeled cefixime, the use of Cefixime-¹³C,¹⁵N₂ offers advanced capabilities. It can be used in mass spectrometry-based assays where the labeled cefixime directly forms a covalent complex with the PBP. nih.gov After incubation, the PBP is isolated and digested, and the resulting peptides are analyzed by MS. The detection of a peptide fragment adducted with the labeled cefixime provides direct evidence of binding and can pinpoint the exact site of interaction. Studies have identified that cefixime has a high affinity for PBP 3 as well as PBP 1a and 1b. nih.govejpmr.com In some bacteria, such as Helicobacter pylori, cefixime shows the strongest affinity for PBP B. nih.gov

Table 2: Representative IC₅₀ Values for Cefixime Against PBPs in Different Bacteria

| Bacterium | Penicillin-Binding Protein (PBP) | IC₅₀ (mg/L) | Reference |

| Escherichia coli | PBP 3 | 0.25 | nih.gov |

| Escherichia coli | PBP 1s | ~0.25 (20x higher affinity than Cefetamet) | nih.gov |

| Neisseria gonorrhoeae | PBP 2 | 0.01 - 0.02 | csic.es |

| Helicobacter pylori | PBP B | Strongest affinity among tested PBPs | nih.gov |

| Note: IC₅₀ (50% inhibitory concentration) is a measure of binding affinity; a lower value indicates stronger binding. |

Use in Pre-Clinical In Vivo Models for Research Methodology Development (focus on analytical techniques and tracer methodologies, not clinical outcomes)

Stable isotope-labeled compounds are instrumental in developing and refining methodologies for pre-clinical in vivo research, offering significant advantages over traditional study designs. nuvisan.com

A primary application is in determining absolute bioavailability. The conventional method requires two separate studies: one where the drug is given orally and another where it is given intravenously. This approach introduces variability due to differences between animal groups and changes in drug clearance over time. mdpi.comresearchgate.net

A more advanced methodology, made possible by Cefixime-¹³C,¹⁵N₂, involves the simultaneous administration of the unlabeled oral dose and a smaller intravenous dose of the labeled compound to the same animal. mdpi.comnih.gov Blood samples are taken over time and analyzed by LC-MS/MS, which can distinguish between the oral (unlabeled) and IV (labeled) drug concentrations in a single analysis. This "isotope co-administration" design eliminates inter-animal variability and provides a highly accurate measure of absolute bioavailability from a single experiment. mdpi.comresearchgate.net This technique is particularly valuable for compounds with high clearance or those exhibiting non-linear pharmacokinetics. nih.gov The reduction in variability can also lead to a significant decrease in the number of animals required for a study, aligning with ethical considerations in animal research. nih.gov

Table 3: Comparison of Bioavailability Study Designs

| Feature | Conventional Crossover Design | Simultaneous Isotope Co-administration |

| Dosing | Separate oral and IV doses in different periods or groups. | Simultaneous oral (unlabeled) and IV (labeled) doses. mdpi.com |

| Animals Required | Higher number to account for inter-animal variability. | Reduced number, as each animal serves as its own control. nih.gov |

| Key Advantage | Simpler concept. | Eliminates inter-animal and intra-animal variability, higher precision. mdpi.comresearchgate.net |

| Analytical Method | Standard LC-MS/MS. | LC-MS/MS method that can differentiate between labeled and unlabeled drug. juniperpublishers.com |

| Primary Output | Absolute bioavailability calculated from two separate datasets. | Absolute bioavailability calculated from a single, internally controlled dataset. |

Quality Assurance, Regulatory Compliance, and Reference Standards

Role of Cefixime-13C,15N2 as a Certified Reference Material in Pharmaceutical Analysis

This compound is a stable isotope-labeled (SIL) version of the antibiotic cefixime (B193813), where specific carbon and nitrogen atoms have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N respectively. smolecule.com This isotopic labeling results in a compound with a higher molecular weight than the parent drug but with nearly identical physicochemical properties. scioninstruments.comacanthusresearch.com This characteristic makes it an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scioninstruments.comnih.gov

The primary role of this compound as a Certified Reference Material (CRM) is to ensure the accuracy, precision, and reliability of analytical measurements. musechem.com In pharmaceutical analysis, it is used to:

Correct for Matrix Effects: Biological samples like plasma or urine are complex matrices that can interfere with the ionization of the target analyte in a mass spectrometer, either suppressing or enhancing the signal. scioninstruments.com Because the SIL internal standard co-elutes and experiences the same ionization effects as the unlabeled analyte, it provides a reliable way to correct for these variations. scioninstruments.commusechem.com

Account for Sample Preparation Variability: Steps in sample preparation, such as liquid-liquid extraction or protein precipitation, can lead to analyte loss. sigmaaldrich.com By adding a known amount of this compound to the sample at the beginning of the process, any loss of the unlabeled cefixime can be accurately quantified and corrected for, as the SIL standard is assumed to have the same recovery rate. musechem.com

Compensate for Instrumental Fluctuations: The sensitivity of a mass spectrometer can drift during an analytical run. The ratio of the analyte signal to the internal standard signal remains constant, thus compensating for such instrumental variations. scioninstruments.com

A practical application of this compound is in bioequivalence studies, which are critical for the approval of generic drugs. In one such study, Cefixime-[13C,15N2] was used as the internal standard to develop and validate a new LC-MS/MS method for the determination of cefixime in human plasma. juniperpublishers.com The use of the SIL standard was essential for achieving the required precision and accuracy over a dynamic concentration range, in line with regulatory guidelines for bioanalytical method validation. juniperpublishers.com

International Standards and Guidelines for the Production and Use of Stable Isotope-Labeled Reference Standards (e.g., ISO 17034)

The production of high-quality reference materials, including stable isotope-labeled compounds like this compound, is governed by rigorous international standards to ensure their competence and reliability. A key standard in this field is ISO 17034, "General requirements for the competence of reference material producers." hpc-standards.comlabmarker.com

Manufacturers of reference materials accredited under ISO 17034 must demonstrate competence in all aspects of production and certification. hpc-standards.commolecules.in This includes:

Material Processing: Ensuring the correct synthesis and purification of the compound.

Homogeneity and Stability Assessment: Performing and documenting rigorous testing to ensure the material is uniform throughout the batch and stable over its shelf life.

Characterization: Using technically valid procedures to assign certified values for properties like purity and isotopic enrichment.

Traceability: Ensuring that certified values are traceable to the International System of Units (SI) where possible. uknml.com

Documentation: Providing a comprehensive Certificate of Analysis (CoA) that details all certified properties, their uncertainties, traceability, and intended use.

Adherence to ISO 17034 provides users with confidence that the reference material is of high quality and suitable for its intended purpose. Many specialized chemical companies that produce and distribute stable isotope-labeled compounds for pharmaceutical and environmental analysis explicitly state their accreditation to ISO 17034. hpc-standards.comlabmarker.comlgcstandards.com These standards are crucial for ensuring that analytical data is comparable and reproducible across different laboratories and over time. researchgate.net

Purity, Stability, and Homogeneity Assessment of Isotopic Reference Materials

For a stable isotope-labeled compound like this compound to function as a reliable CRM, it must be thoroughly characterized for its purity, stability, and homogeneity.

Purity Assessment: Purity assessment involves two distinct aspects:

Chemical Purity: This refers to the percentage of the material that is the specified chemical compound, irrespective of its isotopic composition. It is typically determined using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV or MS detection. lgcstandards.com The chemical purity of this compound is often required to be greater than 95%. lgcstandards.comschd-shimadzu.com

Isotopic Purity (or Enrichment): This measures the degree to which the intended isotopes (¹³C and ¹⁵N) have replaced the naturally abundant isotopes (¹²C and ¹⁴N) at the specified positions in the molecule. It is a critical parameter, as high isotopic enrichment minimizes any potential interference from the natural isotopic distribution of the unlabeled analyte. This is typically assessed using high-resolution mass spectrometry. For this compound, minimum isotopic enrichment levels are often specified, for example, 99% for ¹³C and 98% for ¹⁵N. schd-shimadzu.com

Stability Assessment: Stability testing ensures that the reference material maintains its certified properties (like purity and concentration) over time under specified storage and handling conditions. researchgate.netrsc.org For this compound, this involves:

Chemical Stability: The stability of the cefixime molecule itself must be confirmed. Studies on unlabeled cefixime have shown it can degrade under stress conditions like exposure to UV and sunlight, particularly in solution. derpharmachemica.com Therefore, stability studies for the labeled CRM are performed under various conditions (e.g., temperature, light) to establish appropriate storage requirements and a valid shelf-life.

Isotopic Stability: The isotopic labels must be positioned at non-exchangeable sites within the molecule to prevent the heavy isotopes from being replaced by protons from the solvent or matrix. acanthusresearch.com The use of ¹³C and ¹⁵N isotopes is advantageous as they are not susceptible to chemical exchange, unlike some deuterium (B1214612) labels. acanthusresearch.com

Homogeneity Assessment: Homogeneity testing confirms that the property values of the reference material are uniform throughout the entire batch. researchgate.netrsc.org This ensures that any subsample taken for analysis is representative of the whole. For CRMs supplied as neat materials or in solution, producers must conduct statistical analysis of measurements from multiple units selected randomly from the batch to demonstrate a lack of significant variation. rsc.org This is a core requirement of standards like ISO 17034 and is essential for guaranteeing that every unit of the CRM will perform consistently. nist.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Analyte Name | This compound | lgcstandards.com |

| Molecular Formula | C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂ | lgcstandards.com |

| Molecular Weight | 456.43 g/mol | lgcstandards.comsimsonpharma.com |

| Unlabeled CAS Number | 79350-37-1 | lgcstandards.com |

| Purity (Chemical) | >95% (HPLC) | lgcstandards.com |

| Isotopic Enrichment | Min. 99% ¹³C, 98% ¹⁵N | schd-shimadzu.com |

| SIL Type | Carbon, Nitrogen | lgcstandards.com |

Emerging Trends and Future Directions in Stable Isotope Research with Cefixime 13c,15n2

Advances in Automated and High-Throughput Synthesis of Labeled Compounds

The synthesis of isotopically labeled compounds such as Cefixime-13C,15N2 is a meticulous process, often involving multiple steps starting from labeled precursors. For instance, Cefixime (B193813) Methyl Ester-¹³C,¹⁵N₂ is a known intermediate in the production of Cefixime-¹³C,¹⁵N₂. synzeal.comtheclinivex.com Traditional synthesis is often labor-intensive and time-consuming. However, the field of chemical synthesis is rapidly evolving, with a significant push towards automation and high-throughput methodologies.

Emerging trends in this area include the use of automated synthesis platforms and flow chemistry, which offer greater precision, efficiency, and scalability. researchgate.net These technologies can significantly accelerate the production of labeled compounds. For pharmaceutical research, high-throughput screening (HTS) of vast compound libraries is essential for drug discovery. drugbank.comnih.gov The principles of HTS are now being applied to chemical synthesis, enabling the rapid generation and optimization of novel molecules. pharmaron.com

For Cefixime-¹³C,¹⁵N₂, these advancements could lead to more efficient and cost-effective production. Automated platforms can perform complex multi-step syntheses with minimal manual intervention, ensuring high reproducibility and purity. clearsynth.comnih.gov Flow chemistry, with its precise control over reaction parameters, can improve yields and reduce waste, making the synthesis of expensive labeled compounds more sustainable. researchgate.net The table below outlines the potential benefits of applying these modern synthesis techniques to the production of Cefixime-¹³C,¹⁵N₂.

| Technology | Key Features | Potential Benefits for Cefixime-¹³C,¹⁵N₂ Synthesis |

|---|---|---|

| Automated Synthesis Platforms | Robotic handling, software-controlled reaction sequences, parallel processing. clearsynth.comnih.gov | Increased throughput, improved reproducibility, reduced manual error, faster availability for research. |

| Flow Chemistry | Continuous reaction in a reactor, precise control of temperature, pressure, and mixing. researchgate.net | Higher yields, improved purity, enhanced safety for handling reactive intermediates, potential for scalability. |

| High-Throughput Experimentation (HTE) | Miniaturized parallel reactors for rapid screening of reaction conditions. pharmaron.comresearchgate.net | Rapid optimization of synthetic routes, discovery of more efficient catalysts and reagents, cost reduction. |

Integration of Stable Isotope Techniques with Advanced Omics Platforms (e.g., Metabolomics, Proteomics)

The integration of stable isotope labeling with omics platforms like metabolomics and proteomics is a powerful strategy for elucidating complex biological processes. clearsynth.comnih.govnih.gov While Cefixime-¹³C,¹⁵N₂ is currently used as an internal standard for pharmacokinetic studies, its application in stable isotope-resolved metabolomics (SIRM) could provide unprecedented insights into the metabolic pathways affected by the antibiotic. juniperpublishers.comjuniperpublishers.commdpi.com SIRM allows researchers to trace the metabolic fate of the labeled cefixime molecule, identifying its breakdown products and how it interacts with endogenous metabolic networks. nih.govmdpi.com

Similarly, in proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) enable the quantitative comparison of protein expression between different states, such as before and after antibiotic treatment. nih.govanr.fr While no studies have yet employed SILAC in conjunction with Cefixime-¹³C,¹⁵N₂, research has been conducted on the proteomic response of bacteria like Neisseria gonorrhoeae to cefixime. nih.govnih.govfrontiersin.org These studies, which did not use isotopic labeling, identified changes in the expression of proteins involved in transport, energy metabolism, and stress response. nih.govnih.gov

Future research could use Cefixime-¹³C,¹⁵N₂ in combination with SILAC or other quantitative proteomics methods to more accurately track the changes in the bacterial proteome in response to the antibiotic. This could help to better understand the mechanisms of cefixime action and the development of antibiotic resistance. The table below summarizes the findings of a proteomics study on N. gonorrhoeae and illustrates how isotopic labeling could enhance such research.

| Protein Function Affected by Cefixime nih.govnih.gov | Observed Changes in Expression nih.govnih.gov | Potential Contribution of Cefixime-¹³C,¹⁵N₂ & Proteomics |

|---|---|---|

| Transport System | Differential expression of transport proteins. | Quantify changes in protein turnover rates to distinguish between altered synthesis and degradation. |

| Energy Metabolism | Changes in the expression of metabolic enzymes. | Trace the flow of ¹³C from Cefixime-¹³C,¹⁵N₂ into bacterial metabolic pathways. |

| Stress Response | Upregulation of stress-related proteins. | Accurately measure the dose-dependent response of the proteome to cefixime. |

| Pathogenic Virulence Factors | Altered expression of factors like Macrophage infectivity potentiators (Ng-MIP). | Investigate the direct or indirect effects of cefixime on the synthesis of virulence factors. |

Computational Modeling and In Silico Simulation of Isotope-Labeled Compound Behavior and Metabolic Networks

Computational modeling and in silico simulation are becoming indispensable tools in drug development and systems biology. nih.govlabcorp.com These approaches can predict the pharmacokinetic properties of a drug, its potential toxicity, and its interactions with metabolic networks. nih.govlabcorp.com For Cefixime-¹³C,¹⁵N₂, computational models could be developed to simulate its absorption, distribution, metabolism, and excretion (ADME) profile. Such models, when validated with experimental data from studies using the labeled compound, can provide a more comprehensive understanding of its behavior in the body.

Furthermore, in silico models of metabolic networks can be used to simulate the effects of isotope labeling. By inputting the structure of Cefixime-¹³C,¹⁵N₂ and known metabolic reactions, researchers can predict the distribution of the ¹³C and ¹⁵N isotopes throughout the metabolic system. This can help in designing more effective stable isotope tracer experiments and in interpreting the complex data that they generate. While specific in silico models for Cefixime-¹³C,¹⁵N₂ are not yet widely reported, the methodologies are well-established and could be readily applied. nih.gov

The table below outlines different types of computational models and their potential applications in research involving Cefixime-¹³C,¹⁵N₂.

| Modeling Approach | Description | Potential Application to Cefixime-¹³C,¹⁵N₂ |

|---|---|---|

| Pharmacokinetic (PK) Modeling | Simulates the ADME of a drug in the body. | Predict the distribution and clearance of Cefixime-¹³C,¹⁵N₂ and its labeled metabolites. |

| Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions in a biological system. nih.gov | Use data from Cefixime-¹³C,¹⁵N₂ tracer studies to model its impact on bacterial or human metabolic pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. labcorp.com | Predict the activity of novel cefixime analogs based on their structural modifications. |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. acs.org | Simulate the interaction of cefixime with penicillin-binding proteins to understand its mechanism of action. |

Novel Applications of Cefixime-¹³C,¹⁵N₂ in Environmental Fate Studies (methodology focus)

The widespread use of antibiotics like cefixime has led to concerns about their presence in the environment and the potential for promoting antibiotic resistance. nih.govresearchgate.net Studying the environmental fate of these compounds—how they degrade and where they accumulate—is crucial for assessing their ecological risk. Stable isotope analysis is a powerful tool for these investigations. pharmaron.com By using Cefixime-¹³C,¹⁵N₂, researchers can trace the antibiotic in complex environmental matrices such as soil, water, and sediment.

The use of labeled compounds allows for the unambiguous identification of cefixime and its degradation products, even at very low concentrations. This is a significant advantage over conventional analytical methods, which can be hampered by interference from other substances in the sample. Methodologies like compound-specific isotope analysis (CSIA) can provide detailed information on the degradation pathways of cefixime in different environmental compartments. While studies have investigated the degradation of cefixime using techniques like catalytic ozonation, the application of Cefixime-¹³C,¹⁵N₂ in this area remains a promising future direction. nih.gov

The methodological advantages of using Cefixime-¹³C,¹⁵N₂ in environmental fate studies include:

Enhanced Specificity: The unique mass of the labeled compound allows it to be distinguished from naturally occurring cefixime and other contaminants.

Increased Sensitivity: Isotope dilution mass spectrometry, which uses a labeled internal standard like Cefixime-¹³C,¹⁵N₂, is a highly sensitive and accurate quantification method.

Pathway Elucidation: By analyzing the isotopic composition of degradation products, researchers can reconstruct the chemical and biological transformation pathways of cefixime in the environment.

Source Tracking: Isotopic signatures can potentially be used to trace the sources of cefixime contamination in aquatic systems.

Development of Next-Generation Analytical Platforms for Isotopic Analysis

Furthermore, the coupling of these advanced mass spectrometers with novel separation techniques and ionization sources can provide even more detailed information. For example, ion mobility spectrometry-mass spectrometry (IMS-MS) can separate ions based on their shape and size in addition to their mass-to-charge ratio, providing an extra dimension of analytical separation. The table below highlights how these next-generation platforms could enhance the analysis of Cefixime-¹³C,¹⁵N₂.

| Analytical Platform | Key Advantage | Application for Cefixime-¹³C,¹⁵N₂ Research |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolving power. | Unambiguous identification of labeled metabolites and degradation products; improved accuracy in metabolomics studies. |

| Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Ultra-high precision isotope ratio measurements. ai-analysis.com | Studying kinetic isotope effects during cefixime degradation; tracing environmental pathways with high precision. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation based on ion shape and size. | Separating isomeric metabolites of cefixime; enhancing the specificity of analysis in complex matrices. |

| Ambient Ionization Mass Spectrometry (e.g., DESI, DART) | Direct analysis of samples with minimal preparation. | Rapid screening of cefixime and its metabolites on surfaces or in tissues; potential for in-situ analysis. |

Q & A